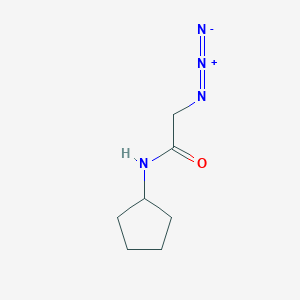

2-azido-N-cyclopentylacetamide

Descripción

Significance of Azide (B81097) and Amide Functional Groups in Synthetic Chemistry and Chemical Biology

The azide functional group (-N₃) is a versatile and highly reactive moiety with significant utility in organic synthesis. scbt.com Composed of three nitrogen atoms, this functional group can act as a nucleophile, an electrophile, or a radical acceptor, making it suitable for a wide array of chemical transformations. kit.edu One of the most prominent applications of azides is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. baseclick.euwikipedia.org This reaction's reliability and biocompatibility have made it a cornerstone of bioconjugation techniques, enabling the labeling and study of biomolecules. baseclick.euwikipedia.org Furthermore, azides serve as precursors to amines through reactions like the Staudinger ligation, offering a method for introducing protected amine groups during complex syntheses. baseclick.euwikipedia.org

The amide functional group (-C(=O)N-) is of fundamental importance in chemistry and biology. organicchemexplained.comfiveable.me It forms the backbone of proteins, where the amide linkages are known as peptide bonds, connecting amino acids into polypeptide chains. libretexts.orgsolubilityofthings.com This makes a thorough understanding of amide properties crucial for students and researchers in chemistry, biology, and medicine. organicchemexplained.com Amides are generally stable and less reactive than other carboxylic acid derivatives, a characteristic that contributes to the structural integrity of proteins. organicchemexplained.comsolubilityofthings.com In synthetic chemistry, amides are key intermediates in the production of more complex molecules and are present in many pharmaceutical drugs due to their stability. organicchemexplained.comsolubilityofthings.com

Overview of Research Trajectories for 2-Azido-N-cyclopentylacetamide

Research involving this compound has primarily focused on its utility as a synthetic intermediate. One notable application is in the synthesis of more complex molecules with potential biological activity. For instance, it has been used as a precursor in the creation of quinoline-triazole analogues, which were investigated for their antimalarial properties. du.ac.in In this context, the azide group of this compound participates in a click reaction to form a triazole ring, a key structural element in the final compounds. du.ac.in

The synthesis of this compound itself is a straightforward process. It is typically prepared from 2-chloro-N-cyclopentylacetamide through a nucleophilic substitution reaction with sodium azide. du.ac.in This reaction is generally efficient, providing the desired product in high yield. du.ac.in

While direct biological studies on this compound are not extensively documented in the available literature, its role as a building block highlights its importance in the development of new chemical entities for further investigation. The combination of the reactive azide group and the structurally significant N-cyclopentylacetamide moiety makes it a versatile tool for medicinal chemists and researchers in drug discovery.

Chemical and Physical Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₇H₁₂N₄O | |

| Molecular Weight | 168.2 g/mol | |

| Appearance | Brown solid | du.ac.in |

| Purity (typical) | 95% |

Synthesis Data for this compound

| Precursor | Reagent | Solvent | Reaction Time | Yield | Reference |

| 2-Chloro-N-cyclopentylacetamide | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 8-12 hours | 88% | du.ac.in |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-azido-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-9-5-7(12)10-6-3-1-2-4-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLNJSKJHSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N Cyclopentylacetamide and Its Derivatives

Established Synthetic Routes to 2-Azido-N-cyclopentylacetamide

The most common and well-established method for synthesizing this compound involves the nucleophilic substitution of a haloacetamide precursor. This approach is favored for its reliability and the ready availability of starting materials.

The primary route to this compound is through the reaction of 2-chloro-N-cyclopentylacetamide with an azide (B81097) salt, typically sodium azide. This reaction is a classic example of a nucleophilic substitution, where the azide ion displaces the chloride ion.

A general reaction for this synthesis is depicted below:

This compound as a Key Synthetic Intermediate

Role in the Construction of Complex Molecular Architectures

This compound serves as a pivotal building block in the synthesis of more complex molecules, particularly through its participation in multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. The azide group in this compound can be introduced via its precursor, 2-azidoacetic acid, in isocyanide-based MCRs like the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. nih.gov By employing 2-azidoacetic acid as the carboxylic acid component, a diverse library of α-acyloxy amides bearing an azide moiety can be generated. These products are valuable intermediates for the synthesis of various heterocycles and peptidomimetics.

The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, resulting in the formation of a bis-amide. nih.gov The use of 2-azidoacetic acid in an Ugi reaction with cyclopentylamine (B150401), an aldehyde, and an isocyanide would theoretically lead to the direct synthesis of derivatives of this compound. The inherent variability of the aldehyde and isocyanide components allows for the creation of a vast array of complex structures from simple starting materials.

The products of these MCRs, containing the azide group, are primed for further transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. By reacting the azide-containing MCR products with various alkynes, a diverse range of complex, triazole-containing molecular architectures can be readily assembled. This strategy is particularly powerful in drug discovery and materials science.

A hypothetical reaction scheme illustrating the utility of an azido-Ugi product in constructing a complex triazole-containing molecule is presented below:

| Reactant 1 (Azido-Ugi Product) | Reactant 2 (Alkyne) | Catalyst | Product (Triazole Derivative) |

| Derivative of this compound | Phenylacetylene | Copper(I) salt | 1,4-disubstituted triazole |

| Derivative of this compound | Propargyl alcohol | Copper(I) salt | 1,4-disubstituted triazole with a hydroxymethyl group |

| Derivative of this compound | Ethynyltrimethylsilane | Copper(I) salt | 1,4-disubstituted triazole with a trimethylsilyl (B98337) group |

This interactive table showcases the versatility of the azide group in the Ugi product for creating diverse molecular architectures through click chemistry.

Precursor for Diverse Azide-Functionalized Scaffolds

The primary route to this compound involves a nucleophilic substitution reaction. The synthesis starts with the preparation of 2-chloro-N-cyclopentylacetamide, which is then reacted with sodium azide. This is a common and effective method for introducing the azide functionality. researchgate.net

A typical synthetic procedure is analogous to the synthesis of similar N-arylacetamides: researchgate.net

Synthesis of 2-chloro-N-cyclopentylacetamide: Chloroacetyl chloride is reacted with cyclopentylamine in the presence of a base to neutralize the HCl byproduct.

Synthesis of this compound: The resulting 2-chloro-N-cyclopentylacetamide is then treated with sodium azide in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and heated to reflux. The azide ion (N₃⁻) displaces the chloride ion in an Sₙ2 reaction to yield the desired this compound.

The following table summarizes the key reactants and conditions for this synthetic sequence:

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Key Conditions | Product |

| 1 | Chloroacetyl chloride | Cyclopentylamine | Base (e.g., triethylamine), Dichloromethane | 0 °C to room temperature | 2-chloro-N-cyclopentylacetamide |

| 2 | 2-chloro-N-cyclopentylacetamide | Sodium azide | Ethanol/Water | Reflux | This compound |

This interactive table outlines the two-step synthesis of this compound.

Once synthesized, this compound becomes a valuable precursor for a wide range of azide-functionalized scaffolds. The azide group is a versatile functional handle that can participate in various chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular frameworks.

The most prominent application of the azide group in this context is its use in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC). nih.gov The resulting triazole ring is not merely a linker but is often considered a pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole interactions.

Furthermore, the azide group can be reduced to a primary amine, which can then be further functionalized. This transformation opens up another avenue for creating diverse molecular scaffolds. For instance, the resulting amine can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

The versatility of this compound and its derivatives as precursors is summarized in the following table:

| Transformation of the Azide Group | Reagents | Resulting Functional Group/Scaffold |

| 1,3-Dipolar Cycloaddition (Click Chemistry) | Terminal Alkyne, Copper(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole |

| Staudinger Reduction | Triphenylphosphine, Water | Primary Amine |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine |

This interactive table highlights the key transformations of the azide group in this compound for the generation of diverse functionalized scaffolds.

Reaction Mechanisms and Organic Transformations of 2 Azido N Cyclopentylacetamide

Reactivity of the Azido (B1232118) Moiety in 2-Azido-N-cyclopentylacetamide

The azide (B81097) functional group (-N₃) is an energy-rich, kinetically stable moiety that does not readily react with most functional groups found in biological systems. This bio-orthogonality allows for highly selective chemical transformations. Its primary modes of reactivity involve 1,3-dipolar cycloadditions and reactions with phosphines.

The cycloaddition of azides with alkynes to form stable triazole rings is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. youtube.com For a compound like this compound, this reactivity allows for its efficient conjugation to a wide array of alkyne-containing molecules.

The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). quora.com This reaction proceeds rapidly and with complete regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. organic-chemistry.org The reaction is highly dependable, tolerant of a broad range of functional groups, and can often be performed in aqueous environments. nih.gov The azido group of this compound is expected to react efficiently with various terminal alkynes in the presence of a copper(I) source, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).

The general transformation is as follows:

Table 1: Representative Examples of CuAAC Reactions The following table illustrates potential CuAAC reactions with this compound based on established principles of click chemistry.

| Alkyne Reactant | Catalyst System | Expected Product | Potential Application Area |

| Propargyl alcohol | CuSO₄ / Sodium Ascorbate | 1-((1-(3-hydroxyprop-1-yn-1-yl)-1H-1,2,3-triazol-4-yl)methyl)-N-cyclopentylacetamide | Introduction of a hydroxyl handle for further functionalization. |

| Phenylacetylene | CuI | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-N-cyclopentylacetamide | Attachment of an aromatic moiety. |

| 4-Ethynyl-L-phenylalanine | CuSO₄ / Sodium Ascorbate / TBTA | Conjugate with a non-canonical amino acid | Peptide and protein modification. |

To circumvent the cellular toxicity associated with the copper catalyst, a copper-free variant of the click reaction was developed: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.net This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a catalyst. nih.govresearchgate.net The driving force for this reaction is the release of ring strain in the cyclooctyne. While generally slower than CuAAC, SPAAC is highly effective for applications in living systems. researchgate.net this compound would be a suitable substrate for SPAAC, enabling its conjugation to molecules functionalized with strained alkynes.

The general transformation is as follows:

Table 2: Representative Examples of SPAAC Reactions The following table illustrates potential SPAAC reactions with this compound based on the reactivity of strained alkynes.

| Strained Alkyne Reactant | Solvent | Expected Product | Key Advantage |

| Dibenzocyclooctynol (DBCO-OH) | DMSO/H₂O | Triazole adduct with DBCO | Copper-free, suitable for biological systems. |

| Bicyclo[6.1.0]non-4-yne (BCN) | Acetonitrile | Triazole adduct with BCN | Smaller, less sterically hindering strained alkyne. |

| DBCO-PEG₄-Maleimide | PBS Buffer | Conjugate with a PEGylated maleimide (B117702) linker | Allows for subsequent reaction with thiols (e.g., on proteins). |

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond from an azide and a specifically engineered phosphine (B1218219), typically a phosphinothioester. organic-chemistry.orgbaranlab.org The reaction proceeds through the initial formation of an aza-ylide intermediate upon reaction of the azide with the phosphine. youtube.com This intermediate then undergoes an intramolecular rearrangement and hydrolysis to yield the final amide product and a phosphine oxide byproduct. researchgate.netarkat-usa.org This transformation is orthogonal to most biological functional groups, making it a powerful tool for peptide synthesis and protein modification. researchgate.netnih.gov The azido group in this compound can participate in this reaction, allowing for its covalent linkage to molecules containing a suitable phosphinothioester. This reaction is particularly noted for proceeding without epimerization at adjacent stereocenters. researchgate.net

The general transformation is as follows:

While less common than reactions with alkynes, azides can undergo 1,3-dipolar cycloaddition with alkenes to form triazoline rings. These reactions are typically slower and often require activation, either through the use of electron-deficient alkenes or thermal conditions. libretexts.orglibretexts.org The resulting Δ²-1,2,3-triazolines are less stable than the aromatic triazoles formed from alkynes and can sometimes undergo further reactions, such as the loss of N₂ to form aziridines. The reaction of this compound with an activated alkene, such as an acrylate (B77674) or maleimide, would be expected to proceed upon heating to yield the corresponding triazoline adduct.

The general transformation is as follows:

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

Transformations Involving the Amide Linkage and Cyclopentyl Ring

The amide linkage and the cyclopentyl ring are generally more stable and less reactive than the azido group. Transformations involving these parts of the molecule typically require more forcing conditions.

The secondary amide in this compound can undergo hydrolysis to the corresponding carboxylic acid (2-azidoacetic acid) and cyclopentylamine (B150401). This reaction requires heating in the presence of strong acid or base. masterorganicchemistry.commasterorganicchemistry.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Additionally, the amide can be reduced to the corresponding secondary amine, N-(2-azidoethyl)cyclopentanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation, which effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). masterorganicchemistry.com This reaction is specific to amides and is a common method for synthesizing amines.

The cyclopentyl ring itself is a saturated carbocycle and is generally unreactive under most conditions used to modify the azido or amide groups. It is stable to a wide range of reagents and would not typically participate in the transformations discussed above. Significant transformations of the cyclopentyl ring would require harsh conditions, such as high-temperature oxidation or free-radical halogenation, which would likely also affect the other functional groups in the molecule.

Table 3: Potential Transformations of the Amide Linkage

| Reaction Type | Reagents and Conditions | Product(s) |

| Acidic Hydrolysis | HCl (aq), Heat | 2-Azidoacetic acid + Cyclopentylammonium chloride |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 2-azidoacetate + Cyclopentylamine |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O workup | N-(2-azidoethyl)cyclopentanamine |

Amide Coupling and Derivatization Reactions

The formation of the amide bond in this compound itself is a critical step in its synthesis, typically achieved by coupling 2-azidoacetic acid with cyclopentylamine. This transformation relies on a host of well-established amide coupling reagents designed to activate the carboxylic acid. The fundamental principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

Common strategies for this activation include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions like racemization. luxembourg-bio.comhepatochem.com Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also widely employed as they react with the carboxylic acid to form highly reactive esters, which then readily couple with the amine. luxembourg-bio.comresearchgate.netnih.gov

Once formed, the this compound molecule can be further derivatized. While the N-H bond of the secondary amide is relatively stable, it can undergo reactions under specific conditions. For instance, derivatization can be achieved through reactions with various electrophiles, although this is less common than transformations involving the azide group.

The table below summarizes common coupling agents used for the synthesis of amides, which are applicable for the synthesis of the parent compound, this compound.

| Coupling Reagent Class | Examples | Mechanism of Action | Common Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net | Substituted ureas (e.g., DCU), which can be difficult to remove. researchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a reactive phosphonium ester. Avoids guanidinium (B1211019) byproducts. luxembourg-bio.com | HMPA (from BOP, a carcinogen), pyrrolidine-based byproducts. luxembourg-bio.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms an active ester with additives like HOBt or HOAt. luxembourg-bio.comnih.gov | Tetramethylurea. Can form guanidinium byproduct from amine side reaction. luxembourg-bio.com |

Functionalization Strategies for the Cyclopentyl Moiety

The cyclopentyl moiety in this compound consists of saturated C-H bonds, which are generally unreactive. However, modern synthetic methodologies provide pathways for the functionalization of such aliphatic rings, which could be applied to this molecule to generate novel derivatives.

Strategies for functionalizing the cyclopentyl ring can be broadly categorized. One approach involves free-radical reactions, where a hydrogen atom is abstracted from the cyclopentyl ring, and the resulting radical is trapped by another reagent. Another advanced strategy is C-H activation, which utilizes transition metal catalysts to selectively convert a C-H bond into a C-metal bond, which can then be further functionalized. While specific examples for this compound are not prevalent in the literature, the principles of cycloalkane functionalization could be applied. For instance, directing groups can be used to guide the catalyst to a specific C-H bond, although the amide group in this molecule is relatively distant from the cyclopentyl C-H bonds, making directed activation challenging.

A different approach involves starting with a pre-functionalized cyclopentylamine or a cyclopentane (B165970) derivative that can be converted into an amine. For example, using a cyclopentene-derived amine would allow for reactions at the double bond, such as dihydroxylation or epoxidation, in the final molecule. researchgate.net The synthesis of γ-functionalized cyclopentenones, which can serve as precursors to functionalized cyclopentylamines, provides another route to introduce diversity into the cyclopentyl moiety before its incorporation into the final acetamide (B32628) structure. beilstein-journals.org

Formation of Heterocyclic Systems from this compound

The azide group is a high-energy functional group that serves as an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic systems. Its ability to act as a 1,3-dipole is central to its utility in forming five-membered rings.

Synthesis of 1,2,3-Triazole Derivatives

The most prominent reaction of organic azides like this compound is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction can proceed thermally but often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized this transformation by providing exclusive access to the 1,4-disubstituted triazole isomer under mild conditions. nih.govsemanticscholar.org

In this reaction, a copper(I) catalyst, often generated in situ from a Cu(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate, coordinates with the alkyne. This facilitates the cycloaddition with the azide. The reaction is highly reliable and tolerant of a wide range of functional groups, making it a powerful tool for derivatization. This compound can be reacted with various terminal alkynes to produce a library of 1,4-disubstituted-1,2,3-triazole derivatives. Ruthenium catalysts, in contrast, can be used to selectively yield the 1,5-disubstituted isomer. nih.gov

The table below details representative conditions for CuAAC reactions.

| Catalyst System | Solvent | Reaction Conditions | Yield | Selectivity |

|---|---|---|---|---|

| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | Room Temperature | Good to Excellent semanticscholar.org | 1,4-disubstituted semanticscholar.org |

| CuI | DMSO | Room Temperature | Good to Excellent nih.gov | 1,4-disubstituted nih.gov |

| Cu/Pd transmetalation relay catalysis | Not specified | One-pot with aryl halide | High organic-chemistry.org | 1,4,5-trisubstituted organic-chemistry.org |

| Cs₂CO₃ (metal-free) | DMSO | Room Temperature to 60 °C | Good to Excellent nih.gov | Regioselective nih.gov |

| Ultrasound irradiation with Cu(II) | Aqueous medium | Room Temperature | Good to Excellent semanticscholar.org | 1,4-disubstituted semanticscholar.org |

Formation of Tetrazole Derivatives

Tetrazoles are another important class of heterocycles that can be synthesized from organic azides. The tetrazole ring is often considered a bioisostere of a carboxylic acid group in medicinal chemistry. researchgate.net The primary route to 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide with a nitrile. researchgate.net This reaction can be promoted by Lewis acids or Brønsted acids.

For a molecule like this compound, the azide moiety could potentially undergo an intramolecular reaction if a nitrile group were present on the cyclopentyl ring. However, it is more commonly used in intermolecular reactions. Another significant pathway is the reaction of azides with isocyanides, which typically yields 1-substituted tetrazoles. nih.gov Some fused tetrazole systems can also act as azide surrogates in cycloaddition reactions. nih.govscilit.com

Research has shown that heating azido-acetamide derivatives with various benzonitriles can produce tetrazole rings in good yields. researchgate.net Multicomponent reactions, such as the Ugi tetrazole synthesis, provide a convergent route to highly substituted tetrazoles by combining an amine, an aldehyde, an isocyanide, and an azide source (like TMS-azide) in a one-pot procedure. nih.gov

Exploration of Novel Heterocyclic Scaffolds via Cycloaddition

Beyond the well-trodden paths to triazoles and tetrazoles, the azide group in this compound is a versatile handle for constructing other novel heterocyclic systems through various cycloaddition reactions. The reactivity of the azide as a 1,3-dipole allows it to react with a range of dipolarophiles other than alkynes and nitriles.

For example, reactions with electron-deficient alkenes can lead to the formation of triazolines, which can be unstable and may rearrange or eliminate nitrogen to form other products like aziridines. Furthermore, cycloaddition reactions with activated C=N or C=S bonds are also possible, leading to different five-membered heterocycles. A novel base-catalyzed method involves the cycloaddition of heterocyclic azides with 3,3-diaminoacrylonitriles, followed by a rearrangement to yield N-heteroaryl-1,2,3-triazole-4-carbimidamides. nih.govnih.gov This demonstrates a pathway to complex, diheterocyclic compounds.

Intramolecular cycloadditions offer a powerful strategy for constructing fused ring systems with high regioselectivity, driven by entropic advantages. kuleuven.be If the cyclopentyl group of this compound were functionalized with a suitable dipolarophile (such as an alkyne or alkene), an intramolecular azide-alkyne or azide-alkene cycloaddition could be triggered to create a fused bicyclic lactam structure. Such strategies are valuable for generating molecular complexity from relatively simple linear precursors.

Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies of 2 Azido N Cyclopentylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. For a compound like 2-azido-N-cyclopentylacetamide, ¹H and ¹³C NMR would be the primary methods used for structural confirmation.

To elucidate the molecular structure of this compound, chemists would acquire 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra.

¹H NMR: This spectrum would show distinct signals for the protons in the cyclopentyl ring, the methylene (B1212753) (CH₂) group adjacent to the azide (B81097), and the amide N-H proton. The chemical shift (δ) of these signals would provide information about their electronic environment. For instance, the protons on the carbon alpha to the electron-withdrawing azide group would appear at a characteristic downfield shift. Spin-spin coupling patterns would help establish connectivity between adjacent protons.

¹³C NMR: This spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the amide group would appear at a significantly downfield chemical shift (typically 160-180 ppm). The carbon attached to the azide group would also have a characteristic chemical shift.

2D NMR (COSY, HSQC, HMBC): These advanced techniques would be crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming the connectivity of protons within the cyclopentyl ring and the acetamide (B32628) fragment.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the cyclopentyl group to the amide nitrogen and the azidoacetyl group.

Stereochemical aspects, if any were relevant (e.g., if the cyclopentyl ring were substituted), could be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space proximity of protons.

Should this compound be involved in a chemical reaction, advanced NMR techniques could be used to probe the reaction mechanism. For example, in-situ NMR monitoring could track the disappearance of reactant signals and the appearance of product signals over time, allowing for kinetic analysis. Techniques like Diffusion Ordered Spectroscopy (DOSY) could be used to study the formation of intermediates or complexes in solution by differentiating species based on their diffusion rates.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₁₂N₄O), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby verifying the compound's identity and purity. This high confidence in elemental composition is a cornerstone of modern chemical characterization.

Both ESI-MS and EI-MS would provide valuable information about this compound.

Electrospray Ionization (ESI-MS): As a "soft" ionization technique, ESI-MS is particularly useful for determining the molecular weight of intact molecules with minimal fragmentation. The compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). This technique is fundamental for confirming the molecular weight of the synthesized compound.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely include the loss of the azide group (as N₂) and cleavage of the amide bond, providing a structural fingerprint that can be used for identification.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often coupled with high-resolution analyzers like Time-of-Flight (TOF). While commonly used for large biomolecules, MALDI-HRMS can also be applied to small organic molecules. In this context, it would serve a similar purpose to ESI-HRMS, providing a very accurate mass measurement for the intact molecule to confirm its elemental composition. MALDI-MS is also used in imaging applications to visualize the spatial distribution of molecules in tissue samples, although this application would be less relevant for the pure compound itself.

X-ray Crystallography for Solid-State Structural Analysis

While specific crystallographic data for this compound is not available in the referenced literature, analysis of closely related structures, such as 2-azido-N-(4-methylphenyl)acetamide, provides significant insights into the expected solid-state conformation and intermolecular interactions. iucr.orgnih.govdoaj.orgresearchgate.net X-ray crystallography reveals the precise spatial arrangement of atoms in a crystal lattice, yielding detailed information on bond lengths, bond angles, and torsion angles.

In the analogue, 2-azido-N-(4-methylphenyl)acetamide, the crystal structure reveals an asymmetric unit containing three independent molecules. iucr.orgnih.govdoaj.orgresearchgate.net This highlights the potential for conformational polymorphism in this class of compounds. A key feature observed is the formation of hydrogen bonds, specifically N—H⋯O interactions between the amide groups of adjacent molecules. iucr.orgnih.govdoaj.org These hydrogen bonds link the molecules into zigzag chains, which are a common motif in the crystal packing of amides and play a crucial role in stabilizing the crystal lattice. iucr.orgnih.gov

The rotational orientation of the azido (B1232118) group is another critical aspect of the solid-state structure. In the studied analogue, significant differences in the N—N—C—C torsion angles are observed among the independent molecules in the asymmetric unit, with values of -173.9(2)°, -102.7(2)°, and -173.6(2)°. iucr.orgnih.govdoaj.orgresearchgate.net This variability indicates a relatively low rotational barrier for the azido group, which could have implications for its reactivity in the solid state.

Table 1: Representative Crystallographic Data for an Analogous Compound (2-azido-N-(4-methylphenyl)acetamide)

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₀N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.334(3) |

| b (Å) | 5.867(1) |

| c (Å) | 26.345(4) |

| β (°) | 108.34(1) |

| Volume (ų) | 2690.4(8) |

| Z | 12 |

Data extracted from studies on 2-azido-N-(4-methylphenyl)acetamide as a proxy for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its azide and amide moieties.

The most prominent and diagnostic feature of the azide group (-N₃) is its strong and sharp asymmetric stretching vibration, which typically appears in the region of 2100-2160 cm⁻¹. iucr.orgiucr.org This band is often one of the most intense in the spectrum and its presence is a clear indicator of the azido functionality. In the related compound, 2-azido-N-(4-methylphenyl)acetamide, this peak is observed at 2109 cm⁻¹. iucr.orgiucr.org

The secondary amide group (-C(O)NH-) gives rise to several characteristic absorptions. The N-H stretching vibration is typically observed as a moderate to strong band in the range of 3200-3400 cm⁻¹. For 2-azido-N-(4-methylphenyl)acetamide, the N-H amide stretch is reported at 3254 cm⁻¹. iucr.orgiucr.org The position and shape of this band can be influenced by hydrogen bonding; in the solid state, where hydrogen bonding is significant, the band tends to be broader and shifted to lower wavenumbers.

Another key feature of the amide group is the C=O stretching vibration, often referred to as the Amide I band. This is a very strong and sharp absorption that typically occurs between 1630 and 1680 cm⁻¹. In the case of 2-azido-N-(4-methylphenyl)acetamide, this peak is found at 1660 cm⁻¹. iucr.orgiucr.org The Amide II band, which arises from a combination of N-H bending and C-N stretching, is usually found between 1510 and 1570 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 | Medium to Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

These are generalized ranges and the exact positions may vary based on the specific molecular environment and physical state of the sample.

Computational and Theoretical Investigations of 2 Azido N Cyclopentylacetamide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency.

DFT calculations are instrumental in understanding the fundamental electronic properties of 2-azido-N-cyclopentylacetamide. Key aspects of its electronic structure, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), can be determined. The azide (B81097) group (-N₃) is known to be an energy-rich functional group with a unique electronic configuration, which significantly influences the molecule's reactivity. mdpi.comnih.gov DFT studies on similar small organic azides reveal that the charge distribution is unevenly spread across the three nitrogen atoms, a feature that is critical for its role in reactions like cycloadditions. mdpi.com

The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. nih.gov For this compound, the electron-withdrawing nature of the azide and amide functionalities would be expected to influence these frontier orbitals.

Conformational analysis using DFT helps identify the most stable three-dimensional arrangements of the molecule. nih.gov The rotational barrier around the amide C-N bond leads to the existence of cis and trans conformers, with the trans conformation typically being more stable in N-substituted amides due to reduced steric hindrance. nih.gov Furthermore, the cyclopentyl ring possesses its own conformational flexibility, adopting puckered structures like the "envelope" and "twist" forms to relieve ring strain. DFT calculations can map the potential energy surface to locate these low-energy conformers and determine their relative stabilities. nih.govresearchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

| Most Stable Conformer | Trans-amide |

Organic azides are well-known for their participation in a variety of reactions, most notably the 1,3-dipolar cycloaddition with alkynes to form triazoles, a cornerstone of "click chemistry". rsc.org DFT is a primary tool for elucidating the mechanisms of such reactions. nih.govnih.gov By modeling the reaction of this compound with a dipolarophile like an alkyne, researchers can map the entire reaction pathway. rsc.org

This involves locating the geometries of the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-forming and bond-breaking processes. acs.org The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. rsc.org DFT studies can distinguish between different possible mechanisms, such as a concerted pathway where both new bonds form simultaneously, or a stepwise pathway involving an intermediate. nih.gov For azide-alkyne cycloadditions, DFT calculations have been crucial in explaining the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles) and the catalytic effect of metals like copper or ruthenium. rsc.orgresearchgate.net

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Formation of 1,4-disubstituted triazole | 18.5 |

| Formation of 1,5-disubstituted triazole | 18.8 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular behavior. These methods are particularly vital in drug discovery and materials science.

In the context of medicinal chemistry, this compound could be investigated as a potential ligand for a biological target, such as an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. medium.comukaazpublications.com The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding site of the protein and then using a scoring function to rank them. semanticscholar.org

The results of a docking study can provide a plausible 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the binding. nih.gov This information is crucial for understanding the structural basis of molecular recognition and for designing analogues with improved potency or selectivity. For acetamide-containing compounds, the amide group frequently participates in hydrogen bonding with protein backbone or side-chain residues. mdpi.com

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Interacting Residues | Tyr84, Ser122, Phe210 |

| Types of Interactions | Hydrogen bond with Ser122 (amide C=O), Hydrophobic interaction with Tyr84 and Phe210 (cyclopentyl ring) |

MD simulations are particularly useful for studying the flexibility of the cyclopentyl group and the side chain connecting the azide and amide functions. acs.orgresearchgate.net By simulating the molecule in an explicit solvent (e.g., water), one can obtain a realistic ensemble of conformations that the molecule adopts at a given temperature. nih.gov Analysis of the simulation trajectory can reveal the stability of certain conformations, the presence of intramolecular hydrogen bonds, and how the molecule interacts with its environment. When applied to a ligand-protein complex identified through docking, MD simulations can be used to assess the stability of the binding pose and refine the predicted interactions. researchgate.net

| Metric | Average Value | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | 2.1 Å | Indicates conformational stability after initial equilibration. |

| Radius of Gyration (Rg) | 3.5 Å | Measures the compactness of the molecule's structure over time. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Quantifies the exposure of the molecule to the solvent. |

Quantitative Structure-Activity Relationship (QSAR) and In Silico Approaches

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net If a set of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to guide the design of new, more potent compounds.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices (e.g., branching). nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. springernature.com

A robust QSAR model not only predicts the activity of new compounds but also provides insights into the structural features that are important for activity. nih.gov Beyond QSAR, other in silico approaches, such as the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are now standard in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or safety profiles. nih.govdrugpatentwatch.comcomputabio.com

| Parameter | Value |

|---|---|

| Model Equation | pIC₅₀ = 0.85ClogP - 0.12TPSA + 1.5*Hy + 2.7 |

| Correlation Coefficient (r²) | 0.88 |

| Cross-validated r² (q²) | 0.75 |

| Standard Error of Estimate | 0.25 |

| pIC₅₀: negative logarithm of the half maximal inhibitory concentration; ClogP: calculated lipophilicity; TPSA: topological polar surface area; Hy: hydrophobic descriptor. |

Predictive Modeling for Reactivity and Interaction Profiles

Predictive modeling in chemistry leverages computational power to forecast the behavior of molecules, thereby minimizing the need for extensive and resource-intensive laboratory experiments. For this compound and its analogues, predictive models can elucidate their reactivity and how they might interact with biological systems.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. For a series of this compound analogues, a QSAR model could be developed to predict their reactivity. This involves calculating a variety of molecular descriptors for each analogue, which are numerical representations of their structural and physicochemical properties.

Key molecular descriptors often include:

Electronic descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can indicate a molecule's susceptibility to nucleophilic or electrophilic attack.

Steric descriptors: Like molecular volume and surface area, which can influence how a molecule fits into a specific binding site.

Topological descriptors: Which describe the connectivity and branching of the molecular structure.

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are employed to build the predictive model. nih.govresearchgate.net

Molecular docking is another powerful computational tool used to predict the interaction profile of a molecule with a biological target, typically a protein. nih.govresearchgate.netnih.gov This technique simulates the binding of a ligand (in this case, an analogue of this compound) into the active site of a receptor. The output of a docking simulation includes the preferred binding pose of the ligand and a scoring function that estimates the binding affinity. For instance, in a hypothetical study, a series of analogues could be docked into the active site of a target enzyme to predict their inhibitory potential. researchgate.net

Table 1: Hypothetical Molecular Docking Scores and Predicted IC50 Values for this compound Analogues

| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted IC50 (µM) |

| ACA-001 | (Reference) this compound | -7.2 | 15.8 |

| ACA-002 | N-cyclohexyl | -7.8 | 9.5 |

| ACA-003 | N-phenyl | -8.5 | 3.2 |

| ACA-004 | 3-azido-N-cyclopentylpropanamide | -6.9 | 22.1 |

| ACA-005 | 2-azido-N-(pyridin-2-yl)acetamide | -9.1 | 1.1 |

This table presents hypothetical data for illustrative purposes.

Data-Driven Design of Analogues for Research Purposes

The insights gained from predictive modeling directly fuel the data-driven design of new analogues. By understanding the structure-activity relationships, chemists can rationally design molecules with improved properties. This iterative process of design, prediction, and synthesis accelerates the discovery of novel compounds for specific research applications.

The design of new analogues often begins with a lead compound, such as this compound. Computational models can then be used to explore how modifications to this core structure might affect its properties. For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, new analogues with more lipophilic substituents can be designed.

Virtual screening is a key component of data-driven design, allowing for the rapid evaluation of large libraries of virtual compounds. nih.govnih.govmdpi.com Instead of synthesizing and testing thousands of molecules, they can be computationally screened against a target of interest. Hits from the virtual screen can then be prioritized for synthesis and experimental validation.

Computational studies on related azido-containing compounds, such as 2-azidocycloalkanamines, have been conducted to understand their structural and energetic properties. dtic.mil Such studies provide valuable data that can inform the design of new this compound analogues. For instance, understanding the conformational preferences of the azido (B1232118) group in different ring systems can guide the design of analogues with specific three-dimensional shapes to optimize interactions with a target. dtic.mil

Table 2: Computationally Predicted Properties of Designed this compound Analogues

| Analogue ID | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Reactivity Index |

| DAA-01 | Addition of a hydroxyl group to the cyclopentyl ring | 1.8 | 250 | 0.65 |

| DAA-02 | Replacement of cyclopentyl with a morpholine (B109124) ring | 1.2 | 500 | 0.58 |

| DAA-03 | Introduction of a fluorine atom on the acetyl group | 2.5 | 150 | 0.72 |

| DAA-04 | Bioisosteric replacement of the azido group with a tetrazole | 1.5 | 300 | 0.49 |

This table presents hypothetical data for illustrative purposes.

Through these computational and theoretical investigations, the chemical space around this compound can be systematically explored. Predictive models of reactivity and interaction profiles, combined with data-driven design strategies, provide a powerful framework for the development of novel analogues tailored for specific research needs.

Applications in Chemical Biology and Medicinal Chemistry Research Design

Bioconjugation Strategies for Molecular Probes

Bioconjugation is the process of chemically linking two molecules to form a single hybrid, where at least one of the components is a biomolecule. The azide (B81097) group in 2-azido-N-cyclopentylacetamide is particularly well-suited for bioconjugation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), often referred to as "click chemistry". nih.govnih.gov These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules. nih.govnih.gov

Site-specific labeling involves the attachment of a probe or tag to a specific location within a biomolecule, such as a protein or nucleic acid. This allows for precise studies of molecular function and interactions. The small size of the azide group in compounds like this compound is advantageous as it is less likely to disrupt the natural structure and function of the biomolecule it is attached to. uni-konstanz.de

One common strategy for site-specific labeling involves the introduction of an unnatural amino acid containing an azide or alkyne group into a protein during its synthesis. nih.gov This can be achieved through metabolic labeling or by using engineered tRNA synthetases. Once incorporated, the azide- or alkyne-modified protein can be selectively reacted with a probe containing the complementary functional group. For instance, if a protein were engineered to contain an alkyne-bearing amino acid, this compound could be used to attach the cyclopentylacetamide moiety to that specific site. This could be useful for introducing a hydrophobic group to study its effects on protein folding or interactions.

The specificity of the azide-alkyne cycloaddition allows for the labeling of target biomolecules even in the complex environment of a living cell. nih.gov This has enabled researchers to visualize and track the localization and dynamics of specific proteins and other biomolecules in real-time.

| Bioconjugation Reaction | Key Features | Reactants | Product |

| Staudinger Ligation | Bioorthogonal, traceless or non-traceless versions. uni-konstanz.denih.gov | Azide, Phosphine (B1218219) | Amide |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, requires copper catalyst. nih.gov | Azide, Terminal Alkyne | 1,4-disubstituted Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, uses strained cyclooctynes. nih.gov | Azide, Cyclooctyne | Triazole |

Chemical probes are small molecules designed to study and manipulate biological processes. nih.gov The modular nature of click chemistry makes it a powerful tool for the rapid synthesis of novel chemical probes. By starting with a core scaffold like this compound, a diverse library of probes can be generated by attaching different reporter groups (e.g., fluorophores, biotin) or bioactive molecules to the azide handle.

For example, a fluorescent dye containing an alkyne group could be attached to this compound via CuAAC. The resulting fluorescent probe could then be used to visualize the cellular uptake and distribution of the cyclopentylacetamide moiety. This approach allows for the systematic investigation of how different chemical functionalities influence the biological activity of a molecule.

Glycobiology Research Applications of Azide-Based Chemistry

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). Azide-based chemical tools have revolutionized this field by enabling the visualization and analysis of glycans in living systems. nih.gov

Metabolic glycoengineering is a technique that involves introducing chemically modified sugars into cells. uni-konstanz.de These unnatural sugars are then processed by the cell's own metabolic machinery and incorporated into newly synthesized glycans. If the sugar is modified with an azide group, the resulting azido-glycans can be specifically labeled with probes for imaging or other analyses. nih.govnih.gov

While this compound itself is not a sugar, the principle of metabolic labeling can be applied to study enzymes that process acetamide-containing substrates. By analogy, if a cell were fed an azide-modified monosaccharide, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), these would be incorporated into cell-surface glycans. nih.govresearchgate.net These azido-labeled glycans could then be visualized by reaction with a fluorescently tagged alkyne probe.

This technology has provided unprecedented insights into the dynamic nature of glycosylation and its role in various cellular processes.

| Azido (B1232118) Sugar | Corresponding Natural Sugar | Typical Application |

| N-azidoacetylmannosamine (ManNAz) | N-acetylmannosamine | Sialic acid biosynthesis and imaging. nih.govresearchgate.net |

| N-azidoacetylgalactosamine (GalNAz) | N-acetylgalactosamine | O-linked glycoprotein (B1211001) labeling. nih.govresearchgate.net |

| N-azidoacetylglucosamine (GlcNAz) | N-acetylglucosamine | O-GlcNAc modification studies. nih.govresearchgate.net |

| 6-azidofucose (6AzFuc) | Fucose | Fucosylated glycan analysis. nih.govresearchgate.net |

Glycomics is the comprehensive study of the entire complement of glycans in an organism. Metabolic labeling with azido sugars has become an invaluable tool in glycomics research, enabling the enrichment and identification of specific classes of glycoproteins. nih.govnih.gov After metabolic labeling, the azido-glycoproteins can be selectively captured using a biotinylated alkyne probe and then identified by mass spectrometry.

Furthermore, the surfaces of viruses, which are often heavily glycosylated, can be chemically remodeled using this technique. researchgate.net By growing viruses in cells fed with azido sugars, their surface glycans become decorated with azide groups. These can then be used to attach various molecules to the viral surface, for example, to develop new vaccines or targeted drug delivery vectors.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com The development of new drugs and therapeutic agents relies heavily on the iterative process of synthesizing and testing new analogs of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.net

The use of click chemistry with azide-containing building blocks like this compound can significantly accelerate the SAR process. By establishing a robust synthetic route to a core intermediate that contains the azide handle, a wide array of derivatives can be rapidly synthesized by reacting it with a diverse collection of alkyne-containing fragments. This modular approach allows for the systematic exploration of how different substituents at a particular position affect the biological activity of the molecule.

For example, in the development of a new enzyme inhibitor, the cyclopentylacetamide portion of this compound might be designed to bind in a specific pocket of the enzyme. To explore the surrounding binding site, a library of analogs could be created by attaching different chemical groups to the azide. This parallel synthesis approach can dramatically shorten the time required to identify compounds with improved activity.

The insights gained from these SAR studies can then be used to develop more refined hypotheses about how the ligand binds to its target, ultimately guiding the design of more effective therapeutic agents. nih.gov

Systematic Chemical Modification for Investigating Functional Group Influence

The structure of this compound is amenable to systematic chemical modifications, allowing researchers to probe the influence of different functional groups on biological activity. The azide group is a versatile functional handle that can be readily transformed into other nitrogen-containing functionalities, such as amines or triazoles, through well-established chemical reactions. nih.gov This enables the synthesis of a library of analogues where the azide is replaced by other groups, allowing for a systematic investigation of how this position's electronic and steric properties affect target binding and biological function.

The N-cyclopentyl group also offers opportunities for systematic modification. chemimpex.com By varying the size and nature of the cycloalkyl substituent (e.g., cyclobutyl, cyclohexyl), or by introducing substituents onto the cyclopentyl ring, researchers can explore the impact of lipophilicity and steric bulk on the compound's properties, such as cell permeability and interaction with hydrophobic binding pockets. chemimpex.com These systematic modifications provide valuable structure-activity relationship (SAR) data, guiding the rational design of more potent and selective molecules.

Table 1: Potential Systematic Modifications of this compound and Their Rationale

| Modification Site | Potential Modification | Rationale for Investigation |

| Azide Group | Reduction to primary amine | Introduce a basic center, potential for new hydrogen bonding interactions. |

| "Click" reaction to form triazoles | Introduce a stable, aromatic heterocycle with diverse substitution possibilities. | |

| N-cyclopentyl Group | Variation of ring size (e.g., cyclobutyl, cyclohexyl) | Modulate lipophilicity and steric fit within a binding pocket. |

| Introduction of substituents on the ring | Probe for additional binding interactions and influence on conformation. | |

| Acetamide (B32628) Backbone | N-alkylation or N-arylation | Alter hydrogen bonding capacity and steric profile. |

| Replacement with other linkers | Investigate the importance of the amide bond for biological activity. |

Exploration of Chemical Space for Lead Compound Discovery

The exploration of diverse chemical space is a cornerstone of lead compound discovery. This compound can serve as a starting point for generating novel molecular architectures. The azide functionality is particularly powerful in this context, as it can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This reaction allows for the efficient and regioselective ligation of the this compound core to a wide array of alkyne-containing fragments, rapidly generating a library of diverse triazole-containing compounds. nih.gov This approach enables a broad exploration of chemical space around the core scaffold, increasing the probability of identifying novel "hit" compounds with desired biological activities.

Design and Synthesis of Advanced Chemical Tools

Beyond its role in initial library synthesis, this compound is a valuable building block for the creation of more sophisticated chemical tools for targeted biological research.

Development of Enzyme Inhibitors and Receptor Modulators (focused on design methodology)

The design of potent and selective enzyme inhibitors and receptor modulators often relies on the strategic placement of functional groups that can interact with specific residues in a protein's active or allosteric site. The N-cyclopentyl group of this compound can be envisioned as a hydrophobic ligand that can occupy non-polar pockets within a target protein. chemimpex.com The amide portion of the molecule provides hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition.

The azide group serves as a versatile precursor for introducing functionalities that can act as pharmacophores or reactive groups for covalent inhibition. For instance, the azide can be a bioisostere for other functional groups or can be reduced to an amine, which can then be further functionalized. The design methodology would involve using the this compound scaffold as a template and employing computational modeling and SAR data to guide the synthesis of derivatives with optimized interactions with the target protein.

Creation of Functionalized Scaffolds for Diverse Research Needs

The ability to create functionalized scaffolds is essential for developing chemical probes to study biological processes. The azide group of this compound is a prime handle for bioconjugation. nih.gov Through click chemistry, it can be readily attached to reporter molecules such as fluorophores or biotin, enabling the visualization or isolation of its cellular targets.

Furthermore, this compound can be incorporated into larger molecular architectures, such as polymeric scaffolds or dendrimers, to create multivalent systems. nih.gov Multivalency, the simultaneous interaction of multiple ligands with a target, can lead to significantly enhanced binding affinity and specificity. The azide group provides a convenient and efficient means of attaching the N-cyclopentylacetamide moiety to a multivalent scaffold, facilitating the development of potent biological effectors. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-azido-N-cyclopentylacetamide, and how are intermediates purified?

- Methodology : The compound can be synthesized via nucleophilic substitution or azide-transfer reactions. A common approach involves reacting cyclopentylamine with chloroacetyl chloride to form N-cyclopentylchloroacetamide, followed by azide substitution using sodium azide in a polar aprotic solvent (e.g., DMF) at 50–60°C. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane). Ensure azide handling under inert conditions due to shock sensitivity.

Q. What safety protocols are critical for handling this compound in the lab?

- Safety Measures : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid contact with metals or strong acids to prevent explosive decomposition. Store in a cool, dry place (<25°C) away from ignition sources. For spills, neutralize with dilute sodium hypochlorite (10% v/v) before disposal .

- Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes.

Q. How can researchers optimize the purity of this compound post-synthesis?

- Purification Techniques :

- Recrystallization : Use ethanol/water (3:1) at 0°C to isolate high-purity crystals.

- Chromatography : Employ flash chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane to ethyl acetate).

- Validation : Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) or ¹H NMR (absence of peaks at δ 1.8–2.1 ppm for residual solvents) .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- FTIR Analysis : The azide group exhibits a characteristic peak at ~2100 cm⁻¹. For cyclopentyl moieties, C-H stretching appears at 2850–2960 cm⁻¹. Use attenuated total reflectance (ATR) mode for solid samples .

- NMR Challenges : Assign cyclopentyl proton splitting patterns (e.g., δ 1.5–1.7 ppm for equatorial Hs) using 2D COSY or NOESY to distinguish stereoisomers. Azide protons are typically absent in ¹H NMR but detectable via ¹⁵N NMR .

Q. What experimental strategies mitigate contradictions in reported reactivity data for azidoacetamides?

- Case Study : Discrepancies in Staudinger reaction yields may arise from trace moisture or phosphine impurities. Use rigorously dried solvents (molecular sieves) and triethylphosphine (freshly distilled) for reproducibility.

- Data Normalization : Compare results against internal standards (e.g., triphenylmethane) to control for batch-to-batch variability .

Q. How can X-ray crystallography validate the conformational stability of this compound?

- Crystallization : Grow single crystals via slow evaporation from dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL to confirm bond angles (N-N-N ≈ 180°) and torsional strain in the cyclopentyl ring .

Q. What computational methods predict the solvation effects on this compound’s stability?

- Molecular Dynamics (MD) : Simulate solvation free energy in water/DMSO using AMBER or GROMACS.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (MESP) to identify reactive sites (e.g., azide terminal N) prone to nucleophilic attack .

Data Analysis and Validation

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Experimental Design : Perform triplicate solubility tests (25°C) in DMSO, ethanol, and hexane. Use UV-Vis spectroscopy (λmax = 270 nm) for quantification.

- Contradiction Resolution : Discrepancies may stem from impurities; cross-validate with Karl Fischer titration for water content .

Q. What statistical approaches are recommended for analyzing reaction kinetics in azidoacetamide synthesis?

- Kinetic Modeling : Apply pseudo-first-order kinetics for azide substitution. Use nonlinear regression (e.g., MATLAB’s lsqcurvefit) to derive rate constants.

- Error Analysis : Report confidence intervals (95%) for activation energy (Ea) calculations from Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.